2-Bromo-4-fluoroanisole

Catalog No.
S663666
CAS No.
452-08-4
M.F
C7H6BrFO
M. Wt
205.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoroanisole

CAS Number

452-08-4

Product Name

2-Bromo-4-fluoroanisole

IUPAC Name

2-bromo-4-fluoro-1-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3

InChI Key

JIQXVIJARQLCOY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)Br

Canonical SMILES

COC1=C(C=C(C=C1)F)Br

2-Bromo-4-fluoroanisole is an organic compound with the molecular formula C7H6BrFOC_7H_6BrFO and a molecular weight of approximately 205.02 g/mol. It is classified as a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound typically appears as a colorless to pale yellow liquid and is recognized for its utility as an intermediate in various organic synthesis processes, particularly in the fields of pharmaceuticals and agrochemicals .

  • Synthesis of complex molecules

    Due to its reactive nature, 2-BFA can serve as a building block in the synthesis of more complex organic molecules. The presence of the bromine and fluorine groups allows for selective chemical reactions to be performed, enabling researchers to create targeted molecules with specific properties. For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 2-BFA in the synthesis of novel biaryl ethers with potential biological activities [].

  • Medicinal chemistry

    The potential biological activity of 2-BFA itself is also being investigated. A study published in "Bioorganic & Medicinal Chemistry Letters" explores the antifungal properties of 2-BFA and its derivatives []. While the results suggest further research is needed, it highlights the potential of 2-BFA as a starting point for the development of new antifungal agents.

  • Material science

    Research suggests that 2-BFA may have applications in the development of new materials. A study published in "Dyes and Pigments" investigates the use of 2-BFA in the synthesis of novel photochromic materials []. These materials have the ability to change color upon exposure to light, making them potentially useful for various applications, such as optical data storage and sensors.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  • Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions, where the bromine atom is substituted by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
  • Suzuki-Miyaura Coupling: Typical reagents are arylboronic acids or esters, along with palladium catalysts and bases like potassium carbonate .

Research indicates that 2-Bromo-4-fluoroanisole has potential biological activities, particularly in medicinal chemistry. It serves as a precursor for developing bioactive compounds and molecular probes. Some studies have explored its role in synthesizing pharmacologically active agents, although specific biological effects remain to be comprehensively detailed in literature .

The synthesis of 2-Bromo-4-fluoroanisole can be achieved through various methods:

  • Bromination of 4-Fluoroanisole: This method involves reacting 4-fluoroanisole with bromine or a brominating agent in the presence of a catalyst.
  • Fluorination of 2-Bromoanisole: This approach utilizes a fluorinating agent with 2-bromoanisole in an aprotic polar solvent.

Example Procedure

A common synthetic route involves refluxing a mixture of potassium carbonate and acetone with the appropriate starting materials, yielding high purity products .

2-Bromo-4-fluoroanisole finds applications across various domains:

  • Organic Synthesis: It acts as a building block for synthesizing complex organic molecules.
  • Pharmaceuticals: It serves as an intermediate in developing pharmaceutical agents.
  • Agrochemicals: Utilized in producing specialty chemicals for agricultural applications .

Interaction studies involving 2-Bromo-4-fluoroanisole have primarily focused on its behavior in solution, particularly through techniques like nuclear magnetic resonance spectroscopy and dielectric relaxation studies. These investigations provide insights into the compound's dipole moment interactions and physical properties, which are crucial for understanding its reactivity and potential applications .

Several compounds share structural similarities with 2-Bromo-4-fluoroanisole. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
4-FluoroanisoleC₇H₇F₁OLacks bromine; used as a simpler precursor.
2-BromoanisoleC₇H₇BrOContains only bromine; different reactivity profile.
3-Bromo-4-fluoroanisoleC₇H₆BrF₁OBromine at position 3 alters reactivity compared to 2.
2-Chloro-4-fluoroanisoleC₇H₆ClF₁OChlorine instead of bromine; different substitution patterns.

Uniqueness of 2-Bromo-4-fluoroanisole

What sets 2-Bromo-4-fluoroanisole apart from these similar compounds is its specific combination of both bromine and fluorine substituents at positions that influence its chemical reactivity and biological activity significantly. This unique substitution pattern allows it to participate effectively in various synthetic routes and applications that may not be accessible to its analogs .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

452-08-4

Wikipedia

2-Bromo-4-fluoroanisole

Dates

Modify: 2023-08-15

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